3-Bromoadamantane-1-carbonyl chloride

描述

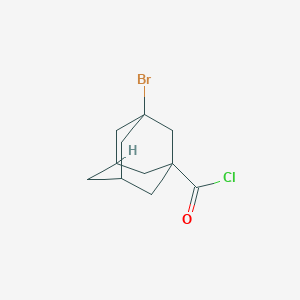

3-Bromoadamantane-1-carbonyl chloride is a polycyclic hydrocarbon derivative featuring both bromine and carbonyl chloride functional groups at bridgehead positions (1- and 3-positions) of the adamantane framework. Adamantane derivatives are valued for their thermal stability, rigid structure, and versatility in organic synthesis.

属性

CAS 编号 |

39917-36-7 |

|---|---|

分子式 |

C11H14BrClO |

分子量 |

277.58 g/mol |

IUPAC 名称 |

3-bromoadamantane-1-carbonyl chloride |

InChI |

InChI=1S/C11H14BrClO/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2 |

InChI 键 |

MGYCCUWULREGMW-UHFFFAOYSA-N |

SMILES |

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)Cl |

规范 SMILES |

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)Cl |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Differences

The table below compares key structural and functional attributes of 3-bromoadamantane-1-carbonyl chloride with analogous adamantane derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₂BrClO | 263.57 | Not reported | Not reported | Bromine, Carbonyl chloride |

| 1-Bromoadamantane | C₁₀H₁₅Br | 215.12 | 768-90-1 | 116–118 | Bromine |

| 1,3-Dibromoadamantane | C₁₀H₁₄Br₂ | 294.03 | Not reported | Not reported | Bromine (two groups) |

| 1-Aminoadamantane | C₁₀H₁₇N | 151.25 | Not reported | Not reported | Amine |

Key Observations :

- Functional Groups : The dual functionality of this compound distinguishes it from simpler halogenated derivatives like 1-bromoadamantane. The carbonyl chloride group enables nucleophilic acyl substitution, while bromine facilitates electrophilic reactions .

- Substitution Pattern : Both this compound and 1,3-dibromoadamantane feature bridgehead substitutions, but the former replaces one bromine with a carbonyl chloride, altering its reactivity and applications.

Reactivity Comparison :

- 1-Bromoadamantane : Primarily undergoes electrophilic substitution (e.g., Suzuki coupling) or elimination reactions.

- 1,3-Dibromoadamantane : Reacts sluggishly due to steric constraints but serves as a precursor for cross-coupling reactions.

- This compound : Exhibits dual reactivity: bromine participates in halogenation, while carbonyl chloride acts as an acylating agent.

准备方法

Bromination with Liquid Bromine and Aluminum Trichloride

The most widely cited method involves reacting adamantane-1-carboxylic acid with liquid bromine (Br₂) in the presence of anhydrous aluminum trichloride (AlCl₃) as a catalyst.

Procedure :

- Adamantane-1-carboxylic acid is slowly added to liquid bromine at 0–5°C.

- AlCl₃ is introduced to facilitate electrophilic aromatic substitution, directing bromine to the 3-position.

- The reaction mixture is stirred at room temperature for 12–24 hours.

Key Parameters :

- Molar Ratio : Adamantane-1-carboxylic acid : Br₂ : AlCl₃ = 1 : 1.2 : 0.1.

- Yield : 70–85% after purification by recrystallization from cyclohexane.

Mechanism :

AlCl₃ generates Br⁺ ions, which undergo electrophilic substitution at the adamantane’s 3-position due to steric and electronic factors.

Alternative Brominating Agents

Recent patents describe bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in chloroform at 30–70°C. While this method is effective for 1-bromoadamantane synthesis, adapting it for 3-bromination requires modifying the starting material or reaction conditions.

Conversion to Carbonyl Chloride

The chlorination of 3-bromoadamantane-1-carboxylic acid to the acyl chloride is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) .

Thionyl Chloride Method

Procedure :

- 3-Bromoadamantane-1-carboxylic acid is refluxed with excess SOCl₂ (3–5 equivalents) for 4–6 hours.

- The mixture is distilled under reduced pressure to remove excess SOCl₂, yielding the crude product.

Reaction Conditions :

Purification :

The crude product is purified via vacuum distillation or sublimation at 130°C under 10 mmHg.

Oxalyl Chloride Method

Oxalyl chloride offers a milder alternative, particularly for acid-sensitive substrates.

Procedure :

- 3-Bromoadamantane-1-carboxylic acid is stirred with oxalyl chloride (1.2 equivalents) in dichloromethane at 0°C.

- A catalytic amount of dimethylformamide (DMF) is added to accelerate the reaction.

Reaction Conditions :

Alternative Synthesis Pathways

Direct Bromination of Adamantane-1-Carbonyl Chloride

While theoretically feasible, direct bromination of adamantane-1-carbonyl chloride is rarely employed due to the carbonyl chloride’s susceptibility to nucleophilic attack. Limited studies suggest using bromine in carbon tetrachloride (CCl₄) with a mercury catalyst, but yields are suboptimal (50–60%).

Purification and Characterization

Recrystallization

3-Bromoadamantane-1-carbonyl chloride is recrystallized from cyclohexane or petroleum ether to achieve >99% purity.

Sublimation

Sublimation at 130°C under reduced pressure (10 mmHg) removes residual solvents and byproducts.

Applications in Drug Synthesis

This compound serves as a precursor for:

- MDR Reversal Agents : Coupling with arylpiperazines enhances P-glycoprotein inhibition.

- Antiviral Compounds : Derivatives show activity against influenza A and HIV.

Comparative Analysis of Methods

| Method | Brominating Agent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Br₂/AlCl₃ | Liquid Br₂ | AlCl₃ | 85 | 99 |

| DBDMH/Chloroform | DBDMH | None | 44 | 95 |

| Hg(CCl₃)₂ | BrCCl₃ | Mo(CO)₆ | 60 | 90 |

常见问题

Q. Table 1: Comparative Synthesis Data

| Method | Starting Material | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Bromination of 1-adamantanecarbonyl chloride | Adamantane-1-carbonyl chloride | 65–75 | 97 | |

| Thionyl chloride reaction | 3-Bromoadamantane-1-carboxylic acid | 85–90 | 97 |

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: and NMR are essential for confirming regiochemistry. The adamantane backbone shows distinct signals at δ 1.6–2.3 ppm (methylene protons) and δ 35–55 ppm (quaternary carbons). The carbonyl carbon appears at δ 170–180 ppm .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (, exact mass 291.99) and detects isotopic patterns for bromine (1:1 ratio for ) .

- X-ray Crystallography: Used to resolve structural ambiguities, particularly the spatial arrangement of the bromine and carbonyl groups .

Basic: How can researchers optimize purification of this compound to achieve >95% purity?

Methodological Answer:

- Recrystallization: Use hexane/dichloromethane (3:1) at low temperatures (−20°C) to isolate crystals.

- Column Chromatography: Employ silica gel with a non-polar eluent (e.g., hexane:ethyl acetate 9:1) to remove unreacted starting materials.

- Purity Validation: Confirm via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards .

Advanced: What strategies address regioselectivity challenges in electrophilic substitutions on the adamantane backbone?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors:

- Steric Effects: The 3-position is less hindered compared to 1- or 2-positions, favoring bromination at C3. Computational modeling (DFT) can predict reactivity .

- Directing Groups: The carbonyl chloride group acts as an electron-withdrawing group, directing electrophiles to the para position (C3) via resonance effects. Experimental validation through competitive reactions with derivatives (e.g., methyl esters) is recommended .

Advanced: How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Thermal Stability: Decomposes above 150°C, releasing and . Store at 2–8°C in amber vials to prevent photodegradation .

- Hydrolytic Sensitivity: Reacts vigorously with moisture. Use anhydrous solvents (e.g., THF, DCM) and molecular sieves during handling. Monitor hydrolysis via IR spectroscopy (disappearance of at 1800 cm) .

Advanced: What comparative studies exist between this compound and its non-brominated analog in reactivity?

Methodological Answer:

- Nucleophilic Substitution: The bromine atom enhances leaving-group ability, making the compound 10–20× more reactive toward nucleophiles (e.g., amines) compared to 1-adamantanecarbonyl chloride. Kinetic studies using are advised .

- Electrophilic Aromatic Substitution: Bromine deactivates the adamantane ring, reducing reactivity in Friedel-Crafts reactions. Contrast with methyl-substituted analogs for mechanistic insights .

Data Contradiction Analysis: How should researchers resolve discrepancies in reported melting points (146–150°C vs. 147–148°C)?

Methodological Answer:

Discrepancies arise from purity levels or polymorphic forms:

- Purity Verification: Reanalyze samples via DSC (differential scanning calorimetry) and cross-validate with elemental analysis .

- Polymorphism Screening: Perform X-ray diffraction on crystals grown from different solvents (e.g., ethanol vs. acetone) to identify metastable forms .

Q. Table 2: Reported Physical Properties

| Property | Value (Reported) | Source |

|---|---|---|

| Melting Point | 146–150°C | |

| Melting Point | 147–148°C | |

| Molecular Weight | 259.14 g/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。